molecular formula C12H21NO4 B3286526 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid CAS No. 828300-51-2

2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid

Cat. No.: B3286526
CAS No.: 828300-51-2
M. Wt: 243.3 g/mol
InChI Key: TZNCDXAIDIETKV-DTWKUNHWSA-N
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Description

2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid: is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3022 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate piperidine derivative.

    Protection: The nitrogen atom in the piperidine ring is protected using a Boc (tert-butoxycarbonyl) group.

    Methylation: The piperidine ring is then methylated at the 2-position.

    Carboxylation: The carboxylic acid group is introduced at the 3-position of the piperidine ring.

The reaction conditions often involve the use of organic solvents, bases, and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to study the structure-activity relationships of piperidine derivatives.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other positions on the piperidine ring. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-2-methyl-piperidine-3-carboxylic acid: Lacks the stereochemistry specified in 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid.

    2S,3S-1-Boc-2-methyl-piperidine-3-carboxylic acid: Differing stereochemistry at the 3-position.

    2R,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid: Differing stereochemistry at both the 2- and 3-positions.

Uniqueness

The unique stereochemistry of this compound imparts specific chemical and biological properties that distinguish it from its stereoisomers. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNCDXAIDIETKV-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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